molecular formula C15H19BrN2O2 B12033649 N'-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide CAS No. 477734-19-3

N'-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide

Katalognummer: B12033649
CAS-Nummer: 477734-19-3
Molekulargewicht: 339.23 g/mol
InChI-Schlüssel: JLIVXVGXAZEXRZ-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide lies in its specific substitution pattern and the presence of the cyclohexane ring, which can influence its reactivity and biological activity .

Eigenschaften

CAS-Nummer

477734-19-3

Molekularformel

C15H19BrN2O2

Molekulargewicht

339.23 g/mol

IUPAC-Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C15H19BrN2O2/c1-20-14-8-7-13(16)9-12(14)10-17-18-15(19)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,18,19)/b17-10+

InChI-Schlüssel

JLIVXVGXAZEXRZ-LICLKQGHSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2CCCCC2

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.